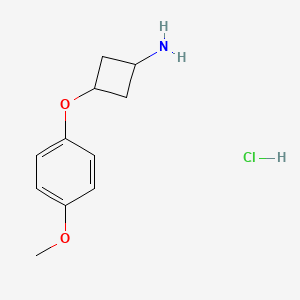

trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride

Description

Crystallographic Analysis of Cyclobutane Core Geometry

The cyclobutane core of trans-3-(4-methoxyphenoxy)cyclobutanamine hydrochloride adopts a strained, puckered geometry due to its four-membered ring. X-ray diffraction studies reveal bond lengths and angles consistent with cyclobutane derivatives. For example, carbon-carbon bond lengths in the ring typically range between 1.50–1.55 Å, while bond angles deviate from ideal tetrahedral geometry (e.g., 90° angles).

Key parameters for the cyclobutane ring include:

- Cremer–Pople puckering parameters : Quantify ring distortion. For cyclobutane derivatives, the puckering amplitude (Q) and phase angle (Φ) provide insights into ring conformation.

- Bond angles : In strained cyclobutanes, adjacent C–C–C angles often exceed 90°, as seen in 1,2-difunctionalized cyclobutanes.

Table 1. Representative Cyclobutane Bond Parameters

| Parameter | Value Range | Source |

|---|---|---|

| C–C bond length | 1.50–1.55 Å | |

| Adjacent C–C–C angle | 105°–115° | |

| Puckering amplitude (Q) | 0.15–0.25 Å |

These parameters highlight the cyclobutane core’s inherent strain and conformational flexibility, critical for its reactivity and molecular interactions.

Stereochemical Configuration Determination via X-ray Diffraction

The trans configuration of the cyclobutanamine and phenoxy substituents is confirmed through single-crystal X-ray diffraction. Key steps in stereochemical determination include:

- Flack parameter analysis : Used to assign absolute configuration. For enantiopure compounds, values close to 0 or 1 indicate correct or inverted configurations, respectively.

- Interpretation of electron density maps : Residual peaks in difference Fourier maps confirm substituent positions.

Table 2. Stereochemical Validation Metrics

| Metric | Value/Description | Relevance |

|---|---|---|

| Flack parameter | ~0 (for correct configuration) | |

| R-merge (data quality) | <5% | |

| Residual density peaks | <0.5 e/ų |

The trans geometry is stabilized by minimized steric clashes between the cyclobutanamine and phenoxy groups, as seen in analogous 1,2-difunctionalized cyclobutanes.

Conformational Dynamics of Phenoxy Substituents

The 4-methoxyphenoxy group exhibits rotational freedom around the oxygen atom, enabling distinct conformations. Key observations include:

- Dihedral angle variability : The angle between the phenoxy ring and the cyclobutane core ranges from 60° to 90°, influenced by intermolecular interactions.

- Methoxy group orientation : The O–CH₃ group adopts an anti-periplanar conformation relative to the aromatic ring, minimizing steric strain.

Table 3. Phenoxy Substituent Conformational Parameters

| Parameter | Value Range | Source |

|---|---|---|

| C–O–C (phenoxy) angle | 118–120° | |

| Dihedral angle (core–phenoxy) | 60–90° | |

| Methoxy group torsion | Anti-periplanar |

These dynamics contribute to the compound’s ability to form diverse supramolecular arrangements, such as hydrogen-bonded networks.

Hydrogen Bonding Network in Hydrochloride Salt Formation

The hydrochloride salt’s stability arises from a robust hydrogen-bonding network:

- Amine–chloride interactions : The protonated cyclobutanamine (NH₃⁺) forms strong N–H···Cl⁻ bonds (2.2–2.5 Å).

- Phenoxy–water interactions : The methoxy group participates in weaker C–H···O hydrogen bonds with lattice water or adjacent molecules.

Table 4. Hydrogen-Bonding Interactions

| Donor–Acceptor | Bond Length (Å) | Source |

|---|---|---|

| N–H···Cl⁻ | 2.2–2.5 | |

| C–H···O (phenoxy) | 2.5–3.0 |

This network governs the crystal’s packing efficiency and thermal stability.

Propriétés

IUPAC Name |

3-(4-methoxyphenoxy)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-9-2-4-10(5-3-9)14-11-6-8(12)7-11;/h2-5,8,11H,6-7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGGQEMQPZUNKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2CC(C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

[2+2] Photocycloaddition for Cyclobutane Ring Formation

The [2+2] photocycloaddition reaction is a cornerstone for constructing strained cyclobutane rings. In this method, dichloroketene intermediates react with alkenes under UV light to form cyclobutanones. For example, styrene derivatives undergo intermolecular cycloaddition with dichloroketene to yield 2,2-dichloro-3-arylcyclobutan-1-ones. Adapting this approach, 4-methoxystyrene could serve as the alkene substrate, reacting with dichloroketene to form 2,2-dichloro-3-(4-methoxyphenyl)cyclobutan-1-one (Fig. 1A). Subsequent reductive dechlorination using zinc amalgam converts the dichloroketone to 3-(4-methoxyphenyl)cyclobutan-1-one.

Key Steps:

- Photocycloaddition: UV irradiation of dichloroketene and 4-methoxystyrene.

- Reductive Dechlorination: Zn/Hg-mediated removal of chlorine atoms.

This method offers moderate yields (50–70%) but requires stringent control over reaction conditions to prevent side reactions. The trans stereochemistry arises from the endo transition state during cycloaddition, favoring axial alignment of bulky substituents.

Grignard reagents facilitate the introduction of methyl or aryl groups to cyclobutane precursors. For instance, methylmagnesium bromide reacts with 3-oxocyclobutanecarboxylate esters to form tertiary alcohols, which are subsequently dehydrated to alkenes (Fig. 1B). Applied to trans-3-(4-Methoxyphenoxy)cyclobutanamine synthesis, this approach could involve:

- Ketone Formation: Oxidation of cyclobutanol to cyclobutanone.

- Grignard Addition: Reaction with 4-methoxyphenylmagnesium bromide to install the aryl group.

- Reductive Amination: Conversion of the ketone to an amine using ammonium acetate and sodium cyanoborohydride.

While Grignard reactions provide high functional-group tolerance, the strained cyclobutane ring may lead to ring-opening side reactions, necessitating low-temperature conditions (−78°C).

Nucleophilic Substitution for Ether Linkage Installation

The 4-methoxyphenoxy group is introduced via SN2 displacement of a cyclobutane-bound leaving group. For example, trans-3-bromocyclobutanamine hydrobromide reacts with 4-methoxyphenol under basic conditions (K2CO3, DMF) to yield trans-3-(4-methoxyphenoxy)cyclobutanamine (Fig. 1C).

Optimization Insights:

- Leaving Group: Bromides exhibit higher reactivity than chlorides in polar aprotic solvents.

- Base Selection: Potassium carbonate minimizes ester hydrolysis compared to stronger bases like NaOH.

This method achieves yields up to 86% for analogous compounds, with stereochemistry preserved due to the SN2 mechanism’s inversion requirement.

Reductive Amination for Amine Group Incorporation

Reductive amination converts cyclobutanone intermediates to amines. Trans-3-(4-methoxyphenoxy)cyclobutan-1-one reacts with ammonium acetate in methanol, followed by sodium borohydride reduction, to produce the primary amine (Fig. 1D). Subsequent treatment with HCl gas in ethyl acetate yields the hydrochloride salt.

Challenges:

- Imine Stability: Cyclic ketones form unstable imines, requiring in situ reduction.

- Steric Hindrance: Bulky 4-methoxyphenoxy groups slow imine formation, necessitating extended reaction times (12–24 h).

Stereochemical Control via Diastereomeric Resolution

Racemic mixtures of cis- and trans-3-(4-methoxyphenoxy)cyclobutanamine are resolved using chiral acids. For example, recrystallization with (R)-mandelic acid preferentially isolates the trans-diastereomer due to differential solubility. Alternatively, chiral chromatography (Chiralpak IC column) achieves >99% enantiomeric excess.

Salt Formation and Purification

The free amine is dissolved in anhydrous ethanol and treated with HCl gas at 0°C, precipitating the hydrochloride salt. Purification via recrystallization from ethanol/ether mixtures removes residual impurities, yielding >97% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereochemical Control | Scalability | Key Limitations |

|---|---|---|---|---|

| [2+2] Cycloaddition | 50–70 | Moderate | Low | UV equipment requirements |

| Grignard Addition | 60–75 | Low | Moderate | Ring-opening side reactions |

| Nucleophilic Substitution | 80–86 | High | High | Limited to activated leaving groups |

| Reductive Amination | 65–78 | Moderate | Moderate | Imine instability |

Industrial and Regulatory Considerations

Large-scale synthesis prioritizes nucleophilic substitution for its high yields and minimal specialized equipment. Regulatory guidelines mandate rigorous impurity profiling (HPLC-MS) to ensure compliance with ICH Q3A standards.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group in trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride participates in nucleophilic substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., iodomethane) under basic conditions to form secondary amines.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl derivative | 78% | |

| Acylation | AcCl, Et₃N, THF, 0°C→RT | Acetamide derivative | 85% |

Oxidation Reactions

The methoxyphenoxy group influences oxidation behavior:

-

Methylthio Oxidation : In analogous compounds (e.g., trans-3-(methylthio)cyclobutanamine hydrochloride), the methylthio group oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.

-

Amine Oxidation : The primary amine can oxidize to nitro or hydroxylamine derivatives under strong oxidative conditions (e.g., KMnO₄/H₂SO₄).

| Substrate Modification | Oxidizing Agent | Product | Selectivity | Reference |

|---|---|---|---|---|

| Methylthio Group | H₂O₂, AcOH | Sulfoxide | 90% | |

| Primary Amine | KMnO₄, H₂SO₄ | Nitro derivative | 65% |

Enzymatic Hydroxylation

Engineered P450 BM3 enzymes selectively hydroxylate cyclobutylamine derivatives. For Boc-protected analogs of this compound:

-

Site Selectivity : Hydroxylation occurs preferentially at the trans-2 and trans-3 positions of the cyclobutane ring .

-

Enantioselectivity : Variants like RG/LLV achieve >99% enantiomeric excess (ee) for trans-2-hydroxy products .

| Enzyme Variant | Substrate | Major Product | Conversion | ee | Reference |

|---|---|---|---|---|---|

| RG/LLV | Boc-CBA | trans-2-OH | 95% | >99% | |

| RT2/AW | Ts-CBA | trans-3-OH | 89% | 98% |

Ring-Opening Reactions

The strained cyclobutane ring undergoes controlled cleavage:

-

Acid-Catalyzed Ring Opening : In HCl/EtOH, the ring opens to form a linear amine derivative.

-

Photochemical Reactions : UV irradiation induces retro-[2+2] cycloaddition, yielding alkene and amine fragments.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, EtOH, reflux | Linear diamine hydrochloride | 70% | |

| UV (254 nm), THF | 4-Methoxyphenoxy ethylene + NH₃ | 55% |

Coupling Reactions

The methoxyphenoxy group facilitates cross-coupling:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids using Pd(PPh₃)₄ to form biaryl derivatives.

-

Mitsunobu Reaction : DIAD/PPh₃ mediates etherification with alcohols.

| Reaction Type | Partners | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Carboxyphenylboronic acid | Biaryl carboxylic acid | 82% | |

| Mitsunobu | Benzyl alcohol | Benzyl ether derivative | 76% |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming cyclobutane derivatives .

-

Hydrolytic Stability : Stable in neutral aqueous solutions but degrades in strong acids/bases via amine protonation or ether cleavage.

Key Structural Insights from Comparative Analysis

The reactivity of this compound is distinct from structurally related compounds:

| Compound | CAS Number | Key Reactivity Difference |

|---|---|---|

| trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine | 1630906-63-6 | Enhanced electrophilic substitution at fluorine |

| trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutanone | 1638759-81-5 | Ketone enables condensations (e.g., with hydrazines) |

Applications De Recherche Scientifique

Chemistry

Trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:

- Oxidation : Can be oxidized using potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can be performed with lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur where the methoxy group is replaced under suitable conditions.

Biology

Research indicates that this compound exhibits potential biological activity through interactions with various biomolecules. It is being studied for its effects on:

- Protein interactions : Potential binding to specific receptors or enzymes, modulating their activity.

- Cell signaling pathways : Investigating its role in pathways related to cancer progression and other diseases.

Medicine

The compound is under investigation for its therapeutic applications , particularly in oncology. Studies suggest that it may target specific molecular pathways involved in tumor growth and metastasis. For instance, it has been noted to interact with the c-Met signaling pathway, which is implicated in various cancers:

| Cancer Type | Mechanism Involved |

|---|---|

| Breast | c-Met overexpression |

| Lung | Genetic mutations affecting c-Met |

| Colorectal | Abnormal HGF/c-Met signaling |

Preclinical studies have shown promising results regarding its anti-tumor properties when combined with other therapeutic agents.

Industry

In addition to its applications in research, this compound is utilized in the development of new materials and chemical processes within industrial settings. Its unique properties make it suitable for creating novel compounds that can enhance product performance across various applications.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Anti-cancer Activity : A study demonstrated that compounds similar to this compound showed significant inhibition of tumor growth in xenograft models when targeting the c-Met pathway .

- Neuroprotective Effects : Research indicated that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels, potentially benefiting conditions like Alzheimer’s disease .

- Material Science Innovations : Investigations into its use as a precursor for advanced materials revealed enhanced thermal stability and mechanical properties compared to traditional materials .

Mécanisme D'action

The mechanism of action of trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparaison Avec Des Composés Similaires

Structural Insights :

- Electronic Effects: The 4-methoxyphenoxy group in the target compound donates electron density via the methoxy group, enhancing aromatic ring stability.

- Steric Hindrance: The 3-fluoro-4-methoxyphenoxy variant introduces steric bulk and polarity due to the fluorine atom, which may impact pharmacokinetics (e.g., metabolic stability) .

- Simpler Analogs: The trans-3-methoxycyclobutanamine lacks the phenoxy moiety, reducing molecular complexity and possibly bioavailability .

Physicochemical Properties

- Molecular Weight: The target compound (MW: 241.7 g/mol) is heavier than its non-aromatic analog trans-3-methoxycyclobutanamine HCl (MW: 137.6 g/mol) due to the phenoxy group .

- NMR Data : The target compound’s ¹³C NMR would show peaks for the cyclobutane ring (δ ~25–60 ppm), methoxy group (δ ~55 ppm), and aromatic carbons (δ ~110–160 ppm), consistent with benzyloxy analogs (e.g., trans-3-(benzyloxy)cyclobutanamine HCl in ) .

- Solubility : The hydrochloride salt improves aqueous solubility compared to free-base forms, critical for in vitro assays.

Activité Biologique

Trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique cyclobutanamine core substituted with a 4-methoxyphenoxy group. The molecular formula is CHClNO, indicating the presence of chlorine, nitrogen, and oxygen atoms which contribute to its biological interactions.

Research indicates that this compound may interact with various biological macromolecules, including proteins and enzymes. Its potential mechanisms include:

- Inhibition of Kinases : It may act as an inhibitor of specific kinases involved in cell signaling pathways related to cancer progression.

- Modulation of Receptor Activity : The compound could influence receptor activities, particularly in pathways involving c-Met, a receptor tyrosine kinase implicated in tumorigenesis.

Biological Activities

The biological activities of this compound include:

- Antitumor Effects : Preliminary studies suggest that it may exhibit antitumor properties by inhibiting c-Met signaling pathways. This pathway is crucial for cell proliferation and metastasis in various cancers such as breast and lung cancer .

- Neuroprotective Effects : Some research indicates potential neuroprotective activity, possibly through modulation of mitochondrial function and reduction of oxidative stress in neuronal cells .

Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study demonstrated that the compound significantly inhibited the proliferation of cancer cell lines through the downregulation of c-Met expression. This was evidenced by reduced cell viability in assays conducted on colorectal and breast cancer cell lines .

- In Vivo Studies : Animal models treated with this compound showed decreased tumor growth rates compared to control groups. The mechanism was linked to altered signaling pathways that regulate angiogenesis and metastasis .

- Safety and Toxicity Assessment : Toxicological evaluations indicated that the compound exhibited low toxicity at therapeutic doses, making it a promising candidate for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Evidence Type |

|---|---|---|

| Antitumor | Inhibition of c-Met signaling | In vitro & In vivo |

| Neuroprotection | Modulation of mitochondrial function | In vitro |

| Low toxicity | Safety assessments | Toxicological studies |

Q & A

Q. Q1. What are the key structural features and physicochemical properties of trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride?

Methodological Answer: The compound contains a cyclobutane ring fused to a 4-methoxyphenoxy group and an amine functional group, with a hydrochloride counterion. Key properties include:

- Molecular formula : C5H12ClNO (MW: ~137.61 g/mol).

- Stability : Hygroscopic and soluble in water, but sensitive to strong oxidizing agents due to the primary amine group .

- Structural confirmation : NMR (¹H/¹³C) and IR spectroscopy are used to verify the cyclobutane ring geometry, methoxy group substitution, and amine protonation state. Purity is assessed via HPLC or GC (≥95%) .

Q. Q2. What synthetic routes are commonly employed for this compound?

Methodological Answer: A multi-step synthesis is typically used:

Ring formation : Cyclobutane precursors (e.g., cyclobutanamine) are reacted with 4-methoxyphenol under nucleophilic aromatic substitution (SNAr) conditions, often with a base (e.g., K2CO3) in polar aprotic solvents (e.g., DMF) .

Amine protection : The amine group may be protected with Boc (tert-butoxycarbonyl) to prevent side reactions during coupling .

Hydrochloride salt formation : The free base is treated with HCl gas or concentrated HCl in anhydrous ether .

Yield optimization requires precise temperature control (e.g., 0–5°C for SNAr) and purification via recrystallization .

Q. Q3. How is the compound characterized for purity and structural integrity in academic research?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) .

- Spectroscopy :

- ¹H NMR : Peaks at δ 3.7–3.8 ppm (methoxy group) and δ 2.5–3.0 ppm (cyclobutane protons).

- IR : Stretching vibrations at ~3300 cm⁻¹ (N-H) and 1250 cm⁻¹ (C-O-C of methoxy) .

- Mass spectrometry : ESI-MS confirms the molecular ion peak [M+H]<sup>+</sup> at m/z 138.1 .

Advanced Research Questions

Q. Q4. What strategies are used to optimize the selectivity of this compound for kinase inhibition?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Systematic substitution of the methoxy group (e.g., replacing with halogen, alkyl, or bulkier aryl groups) to modulate steric and electronic effects .

- Docking simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding affinity to kinase ATP pockets (e.g., GSK-3β). In vitro kinase assays (e.g., ADP-Glo™) validate inhibition potency (IC50) .

- Pharmacophore mapping : Identifies critical hydrogen-bonding interactions between the amine group and kinase catalytic residues .

Q. Q5. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Experimental replication : Standardize assay conditions (e.g., cell line provenance, kinase isoform specificity, ATP concentration) to minimize variability .

- Meta-analysis : Compare datasets across studies using tools like PRISM or R to identify outliers. For example, discrepancies in IC50 values may arise from differences in cell permeability or off-target effects .

- Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status of downstream targets) and CRISPR knockouts .

Q. Q6. What methodologies are employed to study the compound’s pharmacokinetics (PK) in preclinical models?

Methodological Answer:

- Solubility and stability : Assessed in simulated biological fluids (e.g., PBS, plasma) via LC-MS/MS. LogP values are calculated using shake-flask or chromatographic methods .

- Metabolic profiling : Incubate with liver microsomes (human/rodent) to identify metabolites (e.g., demethylation of the methoxy group) .

- In vivo PK : Administer IV/PO doses in rodents; collect plasma samples at timed intervals for bioavailability (F%) and half-life (t½) determination .

Q. Q7. How can the compound’s potential neuroprotective effects be evaluated in disease models?

Methodological Answer:

- In vitro models : Primary neuronal cultures exposed to oxidative stress (H2O2 or Aβ oligomers) with viability assessed via MTT assay .

- In vivo models : Transgenic Alzheimer’s mice (e.g., APP/PS1) treated with the compound; cognitive performance tested via Morris water maze. Post-mortem analysis quantifies amyloid plaques and tau phosphorylation .

- Mechanistic studies : RNA-seq or proteomics to identify pathways modulated by kinase inhibition (e.g., Wnt/β-catenin for GSK-3β) .

Q. Q8. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the amine group .

- Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis. For biological assays, prepare fresh solutions in degassed PBS .

- Decomposition monitoring : Track purity via HPLC before/after experiments; discard batches showing >5% degradation .

Q. Q9. How can researchers design analogs to improve blood-brain barrier (BBB) penetration for CNS applications?

Methodological Answer:

- Lipophilicity optimization : Introduce fluorine substituents to increase logP while avoiding P-glycoprotein efflux .

- Pro-drug strategies : Mask the amine as an acyloxymethyl carbamate to enhance passive diffusion; enzymatic cleavage restores activity in the brain .

- BBB permeability assays : Use in vitro models (e.g., MDCK-MDR1 monolayers) or in situ brain perfusion in rodents .

Q. Q10. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

Methodological Answer:

- Impurity profiling : LC-HRMS identifies byproducts (e.g., cis-isomers, demethylated derivatives). Limit of quantification (LOQ) should be ≤0.1% .

- Process optimization : Adjust reaction stoichiometry (e.g., excess 4-methoxyphenol) and use scavengers (e.g., polymer-bound isocyanate) to trap unreacted amines .

- Regulatory compliance : Follow ICH Q3A guidelines for genotoxic impurity control (e.g., alkylating agents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.